N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide
Description
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a benzimidazole core fused to a phenyl group, a piperidine ring substituted with a sulfonamide-linked 5-chlorothiophene moiety, and a terminal carboxamide group. This article compares this compound with structurally and functionally analogous derivatives, emphasizing molecular features, synthetic routes, spectroscopic characterization, and inferred pharmacological properties.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3S2/c24-20-9-10-21(32-20)33(30,31)28-13-11-15(12-14-28)23(29)27-17-6-2-1-5-16(17)22-25-18-7-3-4-8-19(18)26-22/h1-10,15H,11-14H2,(H,25,26)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQQYRUYPZBYKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3)S(=O)(=O)C5=CC=C(S5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide is a novel synthetic derivative that incorporates a benzimidazole moiety, which has been associated with various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. Recent studies have highlighted methods for synthesizing related benzimidazole derivatives, which serve as precursors to the target compound. For instance, synthetic routes often utilize reactions between piperidine derivatives and sulfonyl chlorides in the presence of bases to form the desired carboxamide structures .
Antimicrobial Activity
Research has demonstrated that compounds containing benzimidazole and thiophene moieties exhibit significant antimicrobial properties. In a study evaluating the antimicrobial activity against Staphylococcus aureus and Escherichia coli, derivatives showed promising results, indicating that modifications in the structure can enhance efficacy against bacterial strains .
| Compound | Activity Against S. aureus (Zone of Inhibition) | Activity Against E. coli (Zone of Inhibition) |
|---|---|---|
| Compound A | 15 mm | 12 mm |
| Compound B | 20 mm | 18 mm |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. The compound demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of approximately 4.8 µM, indicating strong potential for further development as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 4.8 | Induction of apoptotic cell death |
| A549 | 56.9 | Moderate cytotoxicity |
The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to induce apoptosis in cancer cells and its interaction with bacterial cell membranes. The benzimidazole core is known for its ability to interfere with DNA synthesis and repair mechanisms in cancer cells, while the thiophene sulfonamide group enhances membrane permeability in bacteria, leading to cell lysis .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A derivative similar to this compound was administered to patients with advanced liver cancer, showing a reduction in tumor size and improved patient survival rates over six months.
- Case Study 2 : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, a related benzimidazole derivative exhibited significant improvements in infection resolution rates compared to standard treatments.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzimidazole-Piperidine Derivatives
Key Observations :
- The target compound and the 4-chlorophenyl-sulfonyl analog share near-identical scaffolds but differ in sulfonyl substituents (5-chlorothiophene vs. 4-chlorophenyl). This distinction may alter electronic properties (e.g., electron-withdrawing effects) and lipophilicity, impacting target binding or metabolic stability.
- Compounds lacking sulfonyl-carboxamide motifs (e.g., 37 and 38 ) prioritize amine or carboxylate functionalities, aligning with histamine receptor targeting .
Benzimidazole Derivatives with Heterocyclic Modifications
Key Observations :
- Thiazolidinone-containing derivatives (e.g., 11) leverage heterocyclic diversity for antimicrobial activity but lack sulfonamide groups critical to the target compound’s structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
